N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that combines a benzofuran moiety with a tetrahydronaphthalene structure
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-11-15-6-3-4-8-17(15)24-18)21-13-20(23)10-9-14-5-1-2-7-16(14)12-20/h1-8,11,23H,9-10,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBVWTXBFNSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Hydroxy-1-Tetralone
2-Hydroxy-1-tetralone undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium-on-carbon (H₂/Pd-C). The ketone group is selectively reduced to a secondary amine, yielding the target amine with moderate stereochemical control.
Reaction Conditions
Nucleophilic Substitution of 2-Hydroxytetralin Derivatives
Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether enables bromination at the adjacent carbon. Subsequent displacement with potassium phthalimide and hydrazinolysis yields the primary amine.
Key Steps
- Protection : 1,2,3,4-Tetrahydronaphthalen-2-ol → TBS-protected derivative (TBSCl, imidazole, DMF).
- Bromination : N-Bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄).
- Amine Formation : Phthalimide substitution (KPhth, DMF) → hydrazine deprotection (EtOH, reflux).
Amide Coupling with Benzofuran-2-Carboxylic Acid
The final step involves coupling the amine with benzofuran-2-carboxylic acid using carbodiimide-based reagents.
Carbodiimide-Mediated Coupling
Benzofuran-2-carboxylic acid (1.1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). The amine (1.0 equiv) is added dropwise with N,N-diisopropylethylamine (DIPEA) as a base.
Optimized Protocol
Uranium/Guanidinium Reagents
For sterically hindered substrates, O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) enhances coupling efficiency.
Example
Stereochemical Considerations
The chiral center at C2 of the tetrahydronaphthalene moiety necessitates enantioselective synthesis. Resolving racemic mixtures via diastereomeric salt formation with (R)- or (S)-mandelic acid achieves >98% enantiomeric excess (ee).
Resolution Protocol
- Racemic Amine : React with (R)-mandelic acid (1.0 equiv) in ethanol.
- Crystallization : Isolate diastereomeric salt, recrystallize from EtOH/H₂O.
- Liberation : Treat with NaOH (2M) to recover enantiopure amine.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times and improve reproducibility for large-scale production.
Conditions
Green Chemistry Approaches
Water-mediated coupling minimizes organic solvent use.
Example
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J=8.4 Hz, 1H, benzofuran H3), 7.42–7.20 (m, 4H, naphthalene), 4.15 (s, 2H, CH₂NH), 2.90–2.70 (m, 4H, tetralin CH₂).
- HRMS (ESI+) : m/z 322.1443 [M+H]⁺ (calc. 322.1449).
X-ray Crystallography
The amide adopts a planar conformation with intramolecular H-bonding between the hydroxyl and carbonyl groups (O···O distance: 2.65 Å).
Challenges and Mitigation Strategies
Hydroxyl Group Reactivity
Protection with TBS or acetyl groups prevents undesired side reactions during amine synthesis.
Low Coupling Yields
Pre-activation of the carboxylic acid with ClCO₂Et or using excess HOBt (1.5 equiv) improves yields to >90%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary or secondary amines from the carboxamide group.
Substitution: Formation of nitro or halogenated derivatives of the benzofuran ring.
Scientific Research Applications
Chemistry
In chemistry, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The combination of benzofuran and tetrahydronaphthalene structures is of interest due to their known biological activities, such as antioxidant and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the carboxamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds containing both naphthalene and furan rings.
Benzofuran Carboxamides: Compounds with a benzofuran ring and a carboxamide group.
Tetrahydronaphthalene Derivatives: Compounds with a tetrahydronaphthalene structure.
Uniqueness
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its structural features. The presence of both a benzofuran ring and a tetrahydronaphthalene moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₇H₁₉NO₂
- Molecular Weight : 271.34 g/mol
- CAS Number : 1421485-34-8
This structure features a benzofuran moiety and a tetrahydronaphthalene derivative, which contribute to its biological properties.
This compound exhibits its biological effects through several mechanisms:
- Interaction with Receptors : The compound has been shown to interact with various receptors involved in cellular signaling pathways, potentially modulating inflammatory responses and cell proliferation.
- Cytotoxic Activity : Studies indicate that derivatives of benzofuran compounds possess significant cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC₅₀ values as low as 0.1 μM against leukemia cells .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of benzofuran derivatives:
- Hydroxyl Group : The hydroxyl group at the 2-position of the tetrahydronaphthalene is crucial for enhancing cytotoxicity.
- Amide Linkage : The amide group contributes to the binding affinity with target proteins, enhancing the compound's therapeutic potential .
Cytotoxicity Assays
The following table summarizes the cytotoxic activity of related benzofuran derivatives:
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Compound A | K562 | 0.1 | High selectivity for cancer cells |
| Compound B | HL60 | 5 | Moderate cytotoxicity |
| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide | Various Cancer Lines | 15 | Exhibited hypolipidemic effects |
Case Studies
- Hypolipidemic Effects : In a study involving hyperlipidemic rats, compounds similar to this compound were shown to significantly reduce triglyceride levels at doses of 15 mg/kg body weight after 7 and 24 hours .
- Anticancer Activity : Research on various benzofuran analogues indicates that modifications in the molecular structure can lead to enhanced anticancer properties. For instance, the introduction of halogens at specific positions on the benzofuran ring was found to improve cytotoxic effects against multiple cancer cell lines .
Q & A
Q. What are the key synthetic strategies for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Amide bond formation between benzofuran-2-carboxylic acid and a hydroxy-substituted tetrahydronaphthalene derivative using coupling agents like EDCI/HOBt or DCC.
- Hydroxy group protection (e.g., with benzyl or silyl groups) during synthesis to prevent undesired side reactions.
- Inert atmosphere conditions (e.g., nitrogen or argon) to avoid oxidation of sensitive intermediates .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. How can the stereochemistry of the tetrahydronaphthalene moiety be controlled during synthesis?
Stereochemical control is achieved through:
- Chiral resolution techniques (e.g., chiral HPLC) to separate enantiomers.
- Asymmetric catalysis using chiral ligands in key cyclization or reduction steps .
- Computational modeling (e.g., DFT calculations) to predict and optimize stereochemical outcomes .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) to confirm connectivity and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography to resolve the 3D structure, particularly for polymorph identification .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while dichloromethane improves solubility of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for enantioselective steps .
- Microwave-assisted synthesis to reduce reaction time and improve efficiency .
Q. What computational methods are used to predict biological interactions of this compound?
Advanced strategies involve:
- Molecular docking (e.g., AutoDock Vina) to simulate binding with target proteins (e.g., enzymes or receptors).
- Molecular dynamics simulations to assess stability of ligand-receptor complexes under physiological conditions .
- QSAR modeling to correlate structural features (e.g., logP, polar surface area) with activity data .
Q. How can conflicting solubility data from different studies be resolved?
Contradictions arise due to variations in:
- pH conditions : The compound’s solubility may increase in acidic buffers due to protonation of the hydroxy group .
- Excipient effects : Co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) can artificially enhance solubility .
- Validation : Replicate experiments using standardized protocols (e.g., USP dissolution apparatus) .
Data Analysis and Mechanistic Questions
Q. What mechanistic insights explain the compound’s instability under oxidative conditions?
- The hydroxy group on the tetrahydronaphthalene ring is prone to oxidation, forming a ketone derivative.
- Electron paramagnetic resonance (EPR) studies can detect radical intermediates during oxidation .
- Stabilization strategies include formulation with antioxidants (e.g., ascorbic acid) or structural modification (e.g., replacing -OH with -OMe) .
Q. How does the benzofuran-carboxamide core influence pharmacological activity?
- The benzofuran ring provides rigidity and π-stacking interactions with aromatic residues in target proteins.
- The carboxamide group participates in hydrogen bonding with key amino acids (e.g., Asp/Glu in enzyme active sites) .
- Comparative studies with analogs (e.g., replacing benzofuran with indole) show reduced binding affinity, highlighting scaffold specificity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
